6-Acetamido-3-oxohexanoate

Descripción

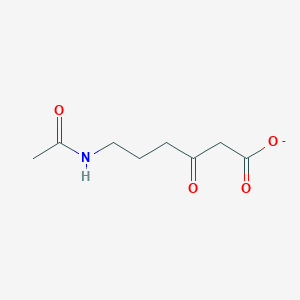

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C8H12NO4- |

|---|---|

Peso molecular |

186.18 g/mol |

Nombre IUPAC |

6-acetamido-3-oxohexanoate |

InChI |

InChI=1S/C8H13NO4/c1-6(10)9-4-2-3-7(11)5-8(12)13/h2-5H2,1H3,(H,9,10)(H,12,13)/p-1 |

Clave InChI |

GICCYAKQXAHHKY-UHFFFAOYSA-M |

SMILES |

CC(=O)NCCCC(=O)CC(=O)[O-] |

SMILES canónico |

CC(=O)NCCCC(=O)CC(=O)[O-] |

Origen del producto |

United States |

Methodologies for Chemical Synthesis and Analog Preparation

Established Synthetic Routes to 6-Acetamido-3-oxohexanoate

The synthesis of this compound is not trivial due to the presence of multiple reactive functional groups. Established methods often rely on the transformation of carefully chosen precursors.

One conceptual approach to molecules containing an acetamido group involves the acylation of a corresponding amine precursor. In the context of related compounds like 6-acetamido-3-aminohexanoate (B1237467), a direct precursor to the target compound in some biosynthetic pathways, acylation is a key step. vulcanchem.com This logic can be extended to a purely chemical synthesis. A strategy could involve the synthesis of an amino-keto-hexanoate scaffold, followed by selective N-acylation.

Another related strategy is the Dakin-West reaction, which transforms an α-amino acid into a keto-amide upon treatment with an acid anhydride (B1165640) and a base. researchgate.net While not a direct synthesis of this compound, this reaction exemplifies the formation of a keto-amide structure from an amino acid precursor. A hypothetical route could start from a protected aminoadipic acid derivative, where the α-carboxyl group is converted to a methyl ketone and the ε-amino group is acetylated.

Alternative synthetic strategies often build the molecule from smaller, functionalized fragments. A notable route utilizes N-(4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-4-hydroxybutyl)acetamide as a key intermediate. semanticscholar.orgresearchgate.net This compound, derived from γ-aminobutyric acid, can be converted to various esters of this compound through refluxing with an appropriate alcohol in a solvent like toluene (B28343) or butanol. semanticscholar.orgresearchgate.net The Meldrum's acid-derived portion of the intermediate serves as a masked β-keto ester, which is revealed upon reaction with the alcohol.

Another synthetic adaptation could be envisioned starting from pyroglutamic acid. For instance, a synthetic route to a related compound, N-acetyl-6-diazo-5-oxo-L-norleucine (N-acetyl DON), begins with Fmoc-protected pyroglutamic acid tert-butyl ester. nih.gov This is transformed into an orthogonally protected derivative of DON. nih.gov Adapting such a strategy would involve modifying the five-membered lactam ring into the linear hexanoate (B1226103) chain of the target compound, a significant synthetic challenge.

Enzymatic synthesis represents a biosynthetic adaptation. N6-acetyl-beta-lysine transaminase can catalyze the conversion of 6-acetamido-3-aminohexanoate and 2-oxoglutarate into this compound and L-glutamate. vulcanchem.com This highlights a biological route that could potentially be adapted for preparative-scale synthesis using isolated enzymes.

Synthesis of Chemically Modified Analogs and Derivatives

The synthesis of analogs is crucial for probing biological systems and for use as chemical tools in mechanistic studies.

Ester derivatives of this compound are commonly prepared to enhance properties like cell permeability or to serve as probes. The synthesis typically involves the reaction of a common precursor with the desired alcohol.

A key precursor for these syntheses is N-(4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-4-hydroxybutyl)acetamide. researchgate.net This compound can be heated with different alcohols to yield the corresponding esters of this compound. For example, refluxing this intermediate in dry butanol yields butyl this compound. researchgate.net Similarly, reacting it with 4,5-dimethoxy-2-nitrobenzyl alcohol in refluxing toluene produces the photolabile 4,5-dimethoxy-2-nitrobenzyl ester, a useful tool for photoactivated studies. semanticscholar.org The synthesis of the methyl ester has also been reported using similar methodology. researchgate.netrsc.org

| Ester Derivative | Starting Material | Reagent | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Butyl this compound | N-(4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-4-hydroxybutyl)acetamide | Butanol | Butanol | Stirred at 65 °C for 16 h | researchgate.net |

| (4,5-dimethoxy-2-nitro-phenyl)methyl 6-acetamido-3-oxo-hexanoate | N-(4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-4-hydroxybutyl)acetamide | 4,5-dimethoxy-2-nitrobenzyl alcohol | Toluene | Reflux at 110 °C for 16 h | semanticscholar.org |

| Methyl this compound | N-(4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-4-hydroxybutyl)acetamide | Methanol (B129727) | Methanol | Heating | researchgate.netrsc.org |

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules and elucidating reaction mechanisms. researchgate.net Analogs of this compound can be synthesized with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C).

For example, a deuterated version of an ester derivative of this compound was synthesized for use as a chemical probe. rsc.org The synthesis utilized deuterated methanol (CD₃OD) in the esterification step to introduce the isotopic label. rsc.org Such labeled compounds allow for sensitive detection and tracking within complex biological mixtures using mass spectrometry or NMR spectroscopy. researchgate.net

The use of ¹³C-labeled precursors in synthesis is another common strategy. cdnsciencepub.com For instance, starting a synthesis with ¹³C-labeled γ-aminobutyric acid would result in a ¹³C-labeled this compound, enabling detailed flux analysis in metabolic studies. researchgate.net These stable isotope-resolved metabolomics (SIRM) experiments are crucial for understanding how specific atoms from a precursor are incorporated into downstream metabolites. researchgate.net The choice of label (e.g., ¹³C, ²H, ¹⁵N) and its position within the molecule are dictated by the specific mechanistic question being investigated.

Elucidation of Biosynthetic and Metabolic Pathways

Biosynthesis of 6-Acetamido-3-oxohexanoate from Precursors

The synthesis of this compound is a multi-step process initiated by the formation of its precursor, (3S)-6-acetamido-3-aminohexanoate. This crucial first step is catalyzed by the enzyme β-lysine N6-acetyltransferase.

Role of β-Lysine N6-acetyltransferase (EC 2.3.1.264) in Precursor Formation

β-Lysine N6-acetyltransferase (EC 2.3.1.264) is an enzyme that facilitates the transfer of an acetyl group from acetyl-CoA to the N6 position of (3S)-3,6-diaminohexanoate (β-lysine). expasy.orgqmul.ac.uk This reaction yields (3S)-6-acetamido-3-aminohexanoate and Coenzyme A (CoA). qmul.ac.uk Found in some methanogenic archaea and bacteria, this enzyme, also known by its gene name ablB, plays a vital role in cellular adaptation to environmental stress. expasy.orgqmul.ac.ukgenome.jp In archaea, its expression is induced by high salt concentrations, and the resulting product, N6-acetyl-β-L-lysine, functions as a compatible solute, providing resistance to osmotic stress. expasy.orgqmul.ac.ukgenome.jp The systematic name for this enzyme is acetyl-CoA:(3S)-3,6-diaminohexanoate N6-acetyltransferase. qmul.ac.uk

The catalytic activity of this enzyme has been characterized, and its role in producing N6-acetyl-beta-lysine is essential for the survival of certain microorganisms in saline environments. uniprot.org Interestingly, while the enzyme from Bacillus subtilis (N-acetyltransferase YodP) can catalyze this reaction in vitro, N6-acetyl-beta-lysine is not utilized by this bacterium as part of its defense against high salinity. uniprot.org

Catabolic Pathways and Degradation Mechanisms

This compound is a central player in the degradation of lysine (B10760008), a common amino acid. Its breakdown is intricately linked to nitrogen metabolism and energy production in various microorganisms.

Involvement in Lysine Degradation Pathways (KEGG ec00310)

The lysine degradation pathway, cataloged as ec00310 in the Kyoto Encyclopedia of Genes and Genomes (KEGG), outlines the metabolic route for the breakdown of lysine. genome.jpkegg.jpkegg.jp Within this pathway, this compound emerges as a key intermediate. genome.jp The pathway illustrates how acetylated lysine derivatives are processed through transamination to generate α-keto acids, which can then be channeled into energy-producing cycles or used for biosynthesis.

Transformation by N6-Acetyl-β-lysine Transaminase (EC 2.6.1.65)

The pivotal step in the catabolism of the precursor to this compound is mediated by N6-acetyl-β-lysine transaminase (EC 2.6.1.65). wikipedia.orgexpasy.org This enzyme catalyzes the reversible transfer of an amino group from 6-acetamido-3-aminohexanoate (B1237467) to 2-oxoglutarate. wikipedia.orgqmul.ac.uk This transamination reaction produces this compound and L-glutamate. wikipedia.orgqmul.ac.uk As a pyridoxal-phosphate dependent protein, this enzyme links lysine catabolism with glutamate (B1630785) metabolism, facilitating efficient nitrogen recycling within the cell. wikipedia.orgqmul.ac.uk The systematic name for this enzyme is 6-acetamido-3-aminohexanoate:2-oxoglutarate aminotransferase, and it is also referred to as ε-acetyl-β-lysine aminotransferase. wikipedia.orgqmul.ac.uk

Proposed Degradation Routes and Regulatory Mechanisms in Acetyltransferase/Transaminase Pathways

While the immediate formation of this compound is well-defined, the subsequent degradation routes and the regulatory networks governing the acetyltransferase and transaminase enzymes are areas of ongoing research. In Pseudomonas aeruginosa, the production of this compound is reportedly regulated by the arginine-responsive regulatory protein ArgR. This creates a unique metabolic scenario where the degradation of lysine is dependent on the availability of arginine, highlighting the interconnectedness of amino acid metabolic pathways in bacteria. Further investigation is needed to fully elucidate the downstream catabolic fate of this compound and the precise mechanisms that control the flux through this pathway.

Metabolic Flux Analysis in Relevant Biological Systems

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. While specific MFA studies focusing solely on this compound are not extensively documented in the provided search results, the principles of MFA can be applied to understand its role in broader metabolic networks.

By using isotopic tracers, such as 13C-labeled glucose, researchers can track the incorporation of labeled atoms into various metabolites, including those in the lysine degradation pathway. This allows for the calculation of fluxes through specific reactions, such as the one catalyzed by N6-acetyl-β-lysine transaminase. Such analyses can reveal how the production and consumption of this compound are influenced by changes in nutrient availability or genetic modifications. mdpi.commdpi.com For instance, MFA has been used to show that feeding sodium citrate (B86180) can significantly alter the flux distribution of central carbon metabolism in Pichia pastoris. mdpi.com This type of analysis could provide quantitative insights into the regulation and integration of the this compound pathway with other areas of cellular metabolism.

Interactive Data Tables

Table 1: Key Enzymes in the Metabolism of this compound

| Enzyme Name (EC Number) | Reaction Catalyzed | Role in Pathway | Cofactor |

| β-Lysine N6-acetyltransferase (EC 2.3.1.264) | (3S)-3,6-diaminohexanoate + acetyl-CoA → (3S)-6-acetamido-3-aminohexanoate + CoA | Biosynthesis of Precursor | - |

| N6-Acetyl-β-lysine Transaminase (EC 2.6.1.65) | 6-acetamido-3-aminohexanoate + 2-oxoglutarate ⇌ this compound + L-glutamate | Catabolism | Pyridoxal-5-phosphate |

Enzymatic Interactions and Reaction Mechanisms

Characterization of Enzymes Interacting with 6-Acetamido-3-oxohexanoate

The primary enzyme known to interact with this compound is N6-acetyl-β-lysine transaminase. This enzyme is central to the metabolic fate of the compound.

N6-acetyl-β-lysine transaminase, also known as ε-acetyl-β-lysine aminotransferase, is classified under the Enzyme Commission (EC) number 2.6.1.65. wikipedia.orgqmul.ac.uk It belongs to the transferase family, specifically the transaminases, which are responsible for transferring nitrogenous groups. wikipedia.org This enzyme was officially assigned its EC number in 1984, highlighting its recognized role in microbial metabolism.

The principal activity of this enzyme is to catalyze the reversible transamination reaction between 6-acetamido-3-aminohexanoate (B1237467) and 2-oxoglutarate. wikipedia.orgqmul.ac.ukexpasy.org This reaction yields this compound and L-glutamate as products. wikipedia.orgqmul.ac.ukexpasy.org This process is a critical step in the lysine (B10760008) degradation pathway in certain microorganisms, such as Pseudomonas. wikipedia.org

Kinetic studies have revealed important aspects of the enzyme's specificity. The transaminase shows a preferential recognition for its substrate in its ionized form. This suggests that the interaction is highly dependent on the charge distribution of the substrate molecule. The enzyme's active site contains positively charged residues that form electrostatic interactions with the negatively charged carboxylate group of the substrate, ensuring efficient and specific binding under physiological conditions.

| Substrates | Enzyme | Products |

|---|---|---|

| 6-Acetamido-3-aminohexanoate + 2-Oxoglutarate | N6-Acetyl-β-lysine Transaminase (EC 2.6.1.65) | This compound + L-Glutamate |

The catalytic activity of N6-acetyl-β-lysine transaminase is dependent on a crucial cofactor: pyridoxal-5'-phosphate (PLP), the active form of vitamin B6. wikipedia.orgqmul.ac.ukdrugbank.com PLP is essential for all transamination reactions, where it acts as a coenzyme. drugbank.com

The mechanism of PLP action involves its aldehyde group forming a covalent intermediate, known as a Schiff base or internal aldimine, with the ε-amino group of a specific lysine residue in the enzyme's active site. drugbank.com When the amino acid substrate (6-acetamido-3-aminohexanoate) enters the active site, its α-amino group displaces the enzyme's lysine residue, forming a new Schiff base (external aldimine) with the PLP. drugbank.com This is followed by a series of electron rearrangements, facilitated by the electron sink capacity of the PLP molecule, which ultimately leads to the transfer of the amino group from the substrate to the cofactor, converting PLP into pyridoxamine-5'-phosphate (PMP). drugbank.commdpi.com The keto acid product (this compound) is then released. The PMP intermediate subsequently transfers the amino group to the second substrate, 2-oxoglutarate, to form L-glutamate and regenerate the PLP-enzyme complex for the next catalytic cycle. mdpi.com

Mechanistic Studies of Biotransformations Involving the Compound

The formation of this compound is a key biotransformation in the catabolism of lysine. wikipedia.org This reaction integrates lysine metabolism with the central nitrogen metabolism of the cell through the production of L-glutamate. The mechanism is a classic example of a Ping-Pong Bi-Bi reaction, characteristic of many transaminases. mdpi.com

In this mechanism, the first substrate, 6-acetamido-3-aminohexanoate, binds to the enzyme and donates its amino group to the PLP cofactor, forming the first product, this compound, which is then released. mdpi.com The enzyme is now in its modified, aminated form (containing PMP). The second substrate, 2-oxoglutarate, then binds to the modified enzyme. The amino group is transferred from PMP to 2-oxoglutarate, forming the second product, L-glutamate. mdpi.com With the release of L-glutamate, the enzyme is regenerated to its original PLP-bound state, ready to start a new catalytic cycle. drugbank.commdpi.com

Research on Derivatives as Enzyme Modulators or Probes

Derivatives of 6-oxohexanoate (B1234620) structures have been a focus of research for developing enzyme modulators, particularly in the field of oncology. While direct derivatives of this compound are not widely reported, structurally related compounds, specifically derivatives of 6-diazo-5-oxo-L-norleucine (DON), a known glutamine antagonist, have been extensively studied. acs.orgnih.gov

Glutamine metabolism is often upregulated in cancer cells, making the enzymes in this pathway attractive therapeutic targets. acs.org DON inhibits these glutamine-utilizing enzymes, but its clinical use has been limited by toxicity. nih.gov To address this, researchers have developed prodrugs designed to deliver the active inhibitor more selectively to tumor tissues. nih.gov

One such prodrug is DRP-104 (isopropyl (S)-2-((S)-2-acetamido-3-(1H-indol-3-yl)-propanamido)-6-diazo-5-oxo-hexanoate). acs.org This molecule is designed to be inert in systemic circulation and become activated to DON within the tumor environment. nih.gov However, studies revealed that DRP-104 can be metabolized to an inactive, charged metabolite, reducing its systemic exposure. acs.org

Further research has focused on creating new generations of prodrugs with improved metabolic stability and solubility. For example, tert-butyl ester-based prodrugs of DON, such as tert-butyl-(S)-6-diazo-2-((S)-2-(2-(dimethylamino)acetamido)-3-phenylpropanamido)-5-oxo-hexanoate (P11), have shown enhanced stability and high tumor delivery of DON. acs.org These derivatives of 6-diazo-5-oxohexanoate act as sophisticated enzyme modulators, showcasing a rational design approach to improve the therapeutic index of enzyme inhibitors. acs.orgnih.gov Another derivative, isopropyl 2-(6-acetamido-2-(adamantane-1-carboxamido)hexanamido)-6-diazo-5-oxohexanoate, also demonstrated stability in plasma while being readily cleaved to DON in lymphoma cells, indicating its potential for targeted cancer therapy. nih.gov

| Compound Name | Systematic/Alternate Name |

|---|---|

| This compound | 3-keto-6-acetamidohexanoate nih.gov |

| N6-Acetyl-β-lysine Transaminase | 6-acetamido-3-aminohexanoate:2-oxoglutarate aminotransferase qmul.ac.uk |

| Pyridoxal Phosphate | PLP |

| 6-Acetamido-3-aminohexanoate | (3S)-6-acetamido-3-aminohexanoate vulcanchem.com |

| 2-Oxoglutarate | α-Ketoglutarate |

| L-Glutamate | Glutamic acid |

| Pyridoxamine-5'-phosphate | PMP |

| 6-Diazo-5-oxo-L-norleucine | DON |

| DRP-104 | isopropyl (S)-2-((S)-2-acetamido-3-(1H-indol-3-yl)-propanamido)-6-diazo-5-oxo-hexanoate acs.org |

| P11 | tert-butyl-(S)-6-diazo-2-((S)-2-(2-(dimethylamino)acetamido)-3-phenylpropanamido)-5-oxo-hexanoate acs.org |

| Prodrug 6 | isopropyl 2-(6-acetamido-2-(adamantane-1-carboxamido)hexanamido)-6-diazo-5-oxohexanoate nih.gov |

Advanced Analytical Methodologies in Research

High-Resolution Mass Spectrometry Approaches

High-resolution mass spectrometry (HRMS) stands as a cornerstone for the analysis of "6-Acetamido-3-oxohexanoate," offering exceptional mass accuracy and resolving power. These capabilities allow for the determination of the elemental composition of the molecule and its fragments, providing a high degree of confidence in its identification.

Fourier Transform-Ion Cyclotron Resonance-Mass Spectrometry (FT-ICR-MS) represents one of the most powerful analytical tools for the detailed characterization of molecules due to its unparalleled resolution and mass accuracy. This technique is particularly advantageous in complex sample analysis where numerous compounds are present. The ultra-high resolution of FT-ICR-MS can resolve ions with very small mass differences, which is crucial for differentiating "this compound" from other co-eluting compounds or contaminants with similar nominal masses.

In the analysis of "this compound," with a monoisotopic mass of 187.08446 Da, FT-ICR-MS can provide mass measurements with sub-ppm (parts-per-million) accuracy. uni.lu This level of precision is instrumental in confirming the elemental formula (C8H13NO4). Furthermore, by coupling FT-ICR-MS with tandem MS (MS/MS) techniques like collision-induced dissociation (CID), it is possible to generate specific fragmentation patterns that serve as a structural fingerprint of the molecule, aiding in its definitive identification.

Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (LC-ESI-HRMS) is a widely utilized and robust technique for the analysis of polar and semi-polar organic molecules like "this compound". This method combines the separation power of liquid chromatography with the sensitive and accurate detection capabilities of high-resolution mass spectrometry. Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the analyte.

For "this compound," LC-ESI-HRMS analysis would be expected to detect ions corresponding to various adducts. Based on predicted data, the primary ions that would be targeted for identification are presented in the table below. uni.lu The high mass accuracy of the mass spectrometer allows for the confident assignment of the measured m/z values to their corresponding elemental compositions.

Table 1: Predicted m/z Values for this compound Adducts in HRMS

| Adduct | Predicted m/z |

|---|---|

| [M+H]+ | 188.09174 |

| [M+Na]+ | 210.07368 |

| [M-H]- | 186.07718 |

| [M+NH4]+ | 205.11828 |

| [M+K]+ | 226.04762 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Techniques such as 1H NMR and 13C NMR, along with two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC), would be essential to confirm the precise structure of "this compound" and to distinguish it from its isomers.

While specific, experimentally derived NMR data for "this compound" is not widely available in public repositories, a hypothetical analysis would involve the identification of distinct signals corresponding to each proton and carbon atom in the molecule. For instance, in a 1H NMR spectrum, one would expect to see signals for the acetyl methyl protons, the methylene (B1212753) protons of the hexanoate (B1226103) chain, and the amide proton. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would provide critical information about the connectivity of the atoms. Similarly, a 13C NMR spectrum would show distinct peaks for each of the eight carbon atoms in the molecule, with their chemical shifts indicating their chemical environment (e.g., carbonyl, methylene, methyl).

Challenges in Differentiating Structural Isomers

A significant analytical challenge in the study of "this compound" is its differentiation from structural isomers. Structural isomers possess the same molecular formula (C8H13NO4) and therefore the same exact mass, making their distinction by mass spectrometry alone a complex task.

One such potential isomer is "6-Acetamido-2-oxohexanoic acid". nih.gov Both "this compound" and "6-Acetamido-2-oxohexanoic acid" would yield the same molecular ion peak in a mass spectrum. While high-resolution MS/MS can sometimes provide differentiating fragmentation patterns, these may be very similar, necessitating careful interpretation.

Another closely related compound is "6-Acetamidohexanoic acid", which has a different molecular formula (C8H15NO3) and thus a different exact mass. chemicalbook.com However, in complex biological samples, the presence of numerous compounds can lead to isobaric interferences, where different molecules have very similar masses, further complicating the analysis.

To overcome these challenges, the combination of chromatographic separation with high-resolution mass spectrometry is crucial. Different isomers will likely exhibit different retention times on a liquid chromatography column, allowing for their separation prior to mass analysis. Furthermore, NMR spectroscopy, with its ability to provide detailed structural information, remains the definitive method for the unambiguous identification and differentiation of structural isomers.

Applications As a Chemical Probe and Research Tool

Interrogation of Biosynthetic Pathways (e.g., Polyketide Assembly)

There is no available scientific literature that describes the use of 6-Acetamido-3-oxohexanoate as a chemical probe for interrogating biosynthetic pathways, including the assembly of polyketides. Research in the field of polyketide biosynthesis is robust, often employing advanced chemical and structural biology tools to understand the enzymatic assembly lines known as polyketide synthases (PKSs). These studies utilize various molecular probes and engineered substrates to elucidate reaction mechanisms, but this compound has not been cited among them.

Use in Protein Engineering and Peptide Modification Studies

Similarly, a review of the literature on protein engineering and peptide modification does not yield any studies involving this compound. The field of peptide modification is extensive, utilizing a wide array of chemical reagents to alter peptide stability, structure, and function. While many acetamido- and oxo-containing compounds are used, there is no specific mention of this compound being employed for these purposes.

Development of Bioconjugates for Research Applications

The development of bioconjugates is a critical area of chemical biology for creating research tools, diagnostics, and therapeutics. This process involves linking a biomolecule (like a protein or antibody) to another molecule to impart a specific function. There is currently no evidence in the scientific literature to suggest that this compound has been used as a linker, payload, or any other component in the development of bioconjugates for research applications.

Occurrence in Biological Systems and Broader Research Contexts

Identification in Metabolomic Profiling Studies

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has been instrumental in detecting 6-acetamido-3-oxohexanoate in diverse biological samples.

Presence in Plant Systems (e.g., Grapevine Metabolome)

Metabolomic studies of plants have revealed the presence of this compound. For instance, a study on the metabolomic fingerprints of grapevine cultivars infected by Botryosphaeria dieback, a significant grapevine trunk disease, identified this compound as one of the metabolites. apsnet.org The research utilized high-resolution mass spectrometry to analyze the metabolic changes in different woody areas of three grapevine cultivars. apsnet.org In another study comparing the metabolite composition of Boswellia serrata and Boswellia ovalifoliolata, this compound was detected in the bark samples of both species, showing low levels of variation between them. lbp.world

Detection in Microbial Fermentation Products (e.g., Fermented Milk)

The compound has also been identified in products of microbial fermentation. One study analyzing the correlation between microbial communities and metabolites during the fermentation of tobacco waste extract found that this compound was among the top 10 most abundant metabolites in a specific fermentation group. researchgate.net Another study focused on whey fermentation with Kluyveromyces marxianus and fermentation of Bactrian camel milk also noted the presence of 6-acetamido-3-aminohexanoate (B1237467), a direct precursor to this compound, with its levels increasing significantly after fermentation.

Role in Animal Metabolic Studies (e.g., Skeletal Muscle Metabolome in Models of Metabolic Dysregulation)

In animal studies, this compound has been detected in the context of metabolic research. A study investigating metabolic dysregulation in the skeletal muscle and liver identified this compound as a metabolite present in these tissues. biorxiv.org Furthermore, research on beef steers supplemented with multi-species direct-fed microbial products showed reduced concentrations of 6-acetamido-2-oxohexanoate, an isomer of this compound and an intermediate in lysine (B10760008) degradation. nih.gov This suggests a potential link between gut microbiome modulation and lysine metabolism. In a study on ewes, 6-acetamido-2-oxohexanoic acid, the conjugate acid of a related isomer, was found to be downregulated during early pregnancy, indicating an inhibition of lysine degradation. mdpi.com

Significance in Lysine Metabolism Research Across Diverse Organisms

The primary significance of this compound lies in its role as an intermediate in the degradation of lysine, an essential amino acid. wikipedia.org This metabolic pathway is crucial for nitrogen balance and energy production in various organisms.

The formation of this compound is catalyzed by the enzyme N6-acetyl-beta-lysine transaminase (EC 2.6.1.65). wikipedia.orgvulcanchem.comqmul.ac.uk This enzyme facilitates the transfer of an amino group from 6-acetamido-3-aminohexanoate to 2-oxoglutarate, resulting in the production of this compound and L-glutamate. wikipedia.orgqmul.ac.uk This reaction is dependent on the cofactor pyridoxal-phosphate. wikipedia.org The systematic name for this enzyme is 6-acetamido-3-aminohexanoate:2-oxoglutarate aminotransferase. wikipedia.orgqmul.ac.uk

The discovery of this compound and its role in lysine catabolism dates back to investigations in the late 1970s, particularly in bacteria like Pseudomonas. wikipedia.org These studies were fundamental in elucidating the steps involved in the breakdown of lysine.

Research Gaps and Uncharacterized Pathways

Despite its identification in various biological systems and its established role in lysine metabolism, there are still gaps in our understanding of this compound and its associated pathways.

One area requiring further investigation is the complete elucidation of its degradation routes and the regulatory mechanisms of the enzymes involved, such as acetyltransferases and transaminases. While the formation of this compound from its amino precursor is known, the subsequent metabolic fate of this keto acid is not fully characterized in all organisms.

Additionally, the analytical identification of this compound can be challenging due to the presence of structural isomers like 6-acetamido-2-oxohexanoate. apsnet.orgnih.gov Distinguishing between these isomers often requires advanced analytical techniques such as nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (MS).

Further research is needed to explore the potential broader physiological roles of this compound beyond its function as a metabolic intermediate. Its presence in diverse systems, from plants to animals, suggests it may have functions that are yet to be discovered.

Future Directions in 6 Acetamido 3 Oxohexanoate Research

Advancements in Synthetic Strategies and Analog Design

Future synthetic efforts will likely focus on developing more efficient and stereoselective routes to 6-Acetamido-3-oxohexanoate and its derivatives. Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, are expected to play a pivotal role. manchester.ac.ukresearchgate.net For instance, the use of engineered enzymes could facilitate the asymmetric synthesis of chiral analogs, which are crucial for probing stereospecific interactions with biological targets. mdpi.com

The design and synthesis of novel analogs of this compound will be a key area of exploration. This will involve modifications at various positions of the molecule to probe structure-activity relationships. For example, altering the length of the carbon chain, substituting the acetamido group with other functionalities, or modifying the beta-keto group will provide a library of compounds for screening in various biological assays. nih.govresearchgate.netorganic-chemistry.org These analogs could serve as mechanism-based inhibitors or probes for enzymes involved in its metabolism.

Deeper Elucidation of Regulatory Mechanisms in Metabolic Pathways

A primary focus of future research will be to unravel the intricate regulatory mechanisms governing the metabolic pathways in which this compound participates. As a product of both amino acid and fatty acid catabolism, its intracellular concentration is likely tightly controlled. aocs.orgyoutube.comnih.gov Understanding the interplay between these pathways is crucial.

Metabolic flux analysis using stable isotope tracers will be instrumental in quantifying the flow of carbon through pathways connected to this compound. nih.govcreative-proteomics.comresearchgate.netosti.govnih.gov This will help to identify key regulatory nodes and how they respond to different physiological conditions. For instance, investigating how hormonal signals like insulin and glucagon impact the flux towards or away from this compound will provide insights into its role in metabolic homeostasis. youtube.com Furthermore, identifying the specific enzymes responsible for its synthesis and degradation, and characterizing their allosteric and transcriptional regulation, will be a critical step.

Exploration of Novel Enzymatic Transformations

The unique chemical structure of this compound, featuring both a beta-keto acid and an acetamido group, makes it a potential substrate for a variety of uncharacterized enzymatic transformations. Future research will likely focus on discovering and engineering enzymes that can catalyze novel reactions using this molecule as a starting point. max-planck-innovation.dehelsinki.firesearchgate.netacs.orgyork.ac.uk

Biocatalysis and directed evolution approaches could be employed to develop enzymes that perform, for example, stereoselective reductions of the ketone, amination reactions, or carbon-carbon bond formations. nih.govdovepress.com Such novel enzymatic transformations could open up new avenues for the synthesis of valuable chiral building blocks and complex molecules for the pharmaceutical and biotechnology industries.

Refinement of Analytical Techniques for Complex Biological Matrices

Accurate and sensitive quantification of this compound in complex biological samples such as plasma, tissues, and cell extracts is essential for understanding its physiological roles. Future research will focus on refining existing analytical methods and developing new ones with improved performance. acs.orgmdpi.com

Advanced mass spectrometry-based techniques, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), will continue to be the workhorses for its detection. nih.gov Method development will aim to enhance sensitivity, reduce matrix effects, and enable high-throughput analysis. Furthermore, the development of mass spectrometry imaging (MSI) techniques could provide valuable spatial information on the distribution of this compound within tissues and organs, offering a deeper understanding of its localized metabolism. nih.govfrontiersin.orgbohrium.comnih.govresearchgate.net

Further Investigation of its Roles as a Research Tool and Biochemical Precursor

The potential of this compound as a versatile research tool and a precursor for the biosynthesis of other important molecules is an exciting area for future investigation. Its central position in metabolism suggests it could be a key player in various cellular processes. study.comresearchgate.netslideshare.netyoutube.comwikipedia.org

The development of chemical probes based on the this compound scaffold could be used to identify and characterize its protein binding partners and to visualize its flux through metabolic pathways in living cells. fujifilm.comnih.gov Moreover, exploring its potential as a precursor for the biosynthesis of other metabolites could reveal novel metabolic pathways and connections. The metabolic fate of acetyl-CoA, a key component of this compound, is diverse, leading to the synthesis of fatty acids, cholesterol, and ketone bodies, and also playing a role in histone acetylation. nih.govstudy.comresearchgate.netwikipedia.org Understanding how this compound contributes to these pools will be a significant area of future research.

Q & A

Q. What enzymatic pathways synthesize 6-Acetamido-3-oxohexanoate, and how can these reactions be optimized for laboratory-scale production?

- Methodological Answer : this compound is synthesized via N6-acetyl-β-lysine transaminase (EC 2.6.1.65), which catalyzes the transamination of 6-acetamido-3-aminohexanoate and 2-oxoglutarate. Optimization involves:

- Cofactor Supplementation : Pyridoxal-5'-phosphate (PLP) is essential; maintain a 0.1–1.0 mM concentration to stabilize enzyme activity .

- pH and Temperature : Optimal activity occurs at pH 7.5–8.0 and 37°C. Use Tris-HCl buffer for pH stability.

- Substrate Ratios : A 1:1 molar ratio of 6-acetamido-3-aminohexanoate to 2-oxoglutarate minimizes byproduct formation.

- Monitoring : Track reaction progress via HPLC with UV detection at 210 nm (retention time: ~18.89 min) .

Q. How can this compound be reliably identified and quantified in complex biological matrices?

- Methodological Answer :

- Mass Spectrometry (MS) : Use high-resolution LC-MS (e.g., Q-TOF) with electrospray ionization (ESI) in positive ion mode. The molecular ion [M+H]⁺ appears at m/z 186.0766 (calculated) with a mass error tolerance of ±2 ppm .

- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water gradient) resolves this compound from co-extracted metabolites .

- Quantification : Prepare a calibration curve using synthetic standards (purity ≥95%) and normalize peak areas against internal standards (e.g., deuterated analogs).

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Temperature : Store at –80°C in anhydrous DMSO or ethanol to prevent hydrolysis. Avoid repeated freeze-thaw cycles.

- pH Sensitivity : Degrades rapidly below pH 5.0; use neutral buffers (e.g., phosphate-buffered saline) for in vitro assays.

- Light Exposure : Protect from UV light to prevent keto-enol tautomerism. Use amber vials for long-term storage .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using kinetic isotope effects (KIEs) or computational modeling?

- Methodological Answer :

- KIEs : Substitute ¹⁴N with ¹⁵N in the amino group of 6-acetamido-3-aminohexanoate. Measure rate changes via stopped-flow spectroscopy to infer rate-limiting steps (e.g., proton transfer vs. bond cleavage) .

- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map the reaction coordinate. Validate with experimental activation energies and isotopic labeling data .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies for variables like assay type (e.g., cell-free vs. cellular), compound purity, and solvent effects. Use statistical tools (e.g., Cohen’s d) to quantify effect size discrepancies .

- Dose-Response Validation : Replicate conflicting assays with standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal detection methods (e.g., fluorescence vs. luminescence) .

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Factor Screening : Use fractional factorial designs to test variables (e.g., temperature, catalyst loading, solvent polarity). Prioritize factors with Pareto charts.

- Response Surface Methodology (RSM) : Apply central composite design to maximize yield and minimize impurities. Analyze via ANOVA to identify significant interactions (e.g., pH × temperature) .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (7:3 v/v) .

Q. What advanced spectroscopic techniques characterize the tautomeric forms of this compound in solution?

- Methodological Answer :

- NMR Spectroscopy : Acquire ¹H-¹³C HSQC and NOESY spectra in D₂O to detect keto-enol equilibria. Key signals: keto form (δC 208 ppm for C=O), enol form (δC 180 ppm for conjugated C-O) .

- IR Spectroscopy : Identify tautomers via carbonyl stretching frequencies: 1710–1740 cm⁻¹ (keto) vs. 1630–1660 cm⁻¹ (enol) .

Data Presentation and Reproducibility

Q. What are best practices for documenting and reporting experimental protocols involving this compound?

- Methodological Answer :

- Detailed Methods : Specify enzyme batches (e.g., Sigma EC 2.6.1.65), instrument parameters (e.g., LC-MS collision energy), and raw data deposition (e.g., MetaboLights or PubChem) .

- Uncertainty Analysis : Report standard deviations (≥3 replicates) and confidence intervals (95%) for kinetic parameters (e.g., Kₘ, Vₘₐₓ). Use tools like GraphPad Prism for error propagation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.